3-Isopropylbenzylboronic acid
Description
3-Isopropylbenzylboronic acid (CAS: 216019-28-2), also referred to as 3-isopropylphenylboronic acid, is a boronic acid derivative with the molecular formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol . Its structure features an isopropyl group (-CH(CH₃)₂) attached to the benzene ring at the meta position relative to the boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .
Key physicochemical properties include:
Properties
Molecular Formula |
C10H15BO2 |
|---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl)methylboronic acid |
InChI |
InChI=1S/C10H15BO2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
InChI Key |
GJXOXYUBGWWOIS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)C(C)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Functional Group Variations
3-(3-Isopropylthioureido)phenylboronic Acid
- CAS : 1072946-07-6
- Formula : C₁₀H₁₅BN₂O₂S
- Molecular Weight : 238.11 g/mol
- Key Differences: Incorporates a thioureido (-NH-CS-NH-) group, introducing sulfur into the structure.
3-Trifluoromethylphenylboronic Acid
- Formula : C₇H₆BF₃O₂
- Key Differences : The electron-withdrawing trifluoromethyl (-CF₃) group lowers the pKa (~7.5–8.0) compared to 3-isopropylbenzylboronic acid, increasing acidity and reactivity in cross-coupling reactions .
3-Ethoxyphenylboronic Acid
Physicochemical Properties
| Compound | Melting Point (°C) | Density (g/cm³) | pKa | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 3-Isopropylbenzylboronic acid | 70–72 | 1.04 | 8.58 | Moderate (DMSO, methanol) |
| 3-Trifluoromethylphenylboronic acid | 105–107 | 1.32 | ~7.8 | High (THF, acetone) |
| 3-Ethoxyphenylboronic acid | 85–87 | 1.12 | ~9.0 | Low (water, ethanol) |
| 3-(3-Isopropylthioureido)phenylboronic acid | 120–122 | 1.21 | N/A | Low (chloroform, DCM) |
Reactivity in Suzuki-Miyaura Couplings
- 3-Isopropylbenzylboronic Acid : The bulky isopropyl group introduces steric hindrance, slowing transmetallation but improving selectivity for less crowded aryl halides .
- 3-Trifluoromethylphenylboronic Acid : Enhanced acidity accelerates reaction rates with electron-deficient partners (e.g., nitro-substituted aryl halides) .
- 3-Ethoxyphenylboronic Acid : Electron-donating effects reduce reactivity, requiring harsher conditions (e.g., higher temperatures or stronger bases) .
Sources :
Q & A
Q. Key Factors :
- Catalytic System : Pd catalyst loading (0.5–5 mol%) impacts cross-coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase byproducts.
Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties of 3-Isopropylbenzylboronic acid?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
- Frontier Molecular Orbitals (FMOs) : Predict reactivity by analyzing HOMO (nucleophilic sites) and LUMO (electrophilic regions). For 3-Isopropylbenzylboronic acid, the boronic group shows high electron density, favoring nucleophilic attack at the boron atom .
- Vibrational Frequencies : Compare calculated IR spectra with experimental data to validate structural assignments. The B–O stretching mode (~1340 cm⁻¹) is critical for identifying boronic acid derivatives .
Validation : Cross-reference computed dipole moments and Mulliken charges with crystallographic data (if available) .
Basic: What spectroscopic techniques are most effective for characterizing 3-Isopropylbenzylboronic acid?
Answer:
- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm) and boron-bound protons (broad peak at δ 7.5–8.5 ppm) .
- FT-IR : Detect B–O (~1340 cm⁻¹) and B–C (~1180 cm⁻¹) stretching vibrations .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm mass error. Use ESI+ mode for better ionization .
Pitfalls : Boronic acids may form anhydrides; confirm purity via TLC or HPLC .
Advanced: How should researchers address contradictions in catalytic activity data across studies?
Answer:
Contradictions often arise from differences in:
- Substrate Purity : Anhydride content in boronic acids (e.g., 3–10% in commercial batches) alters reactivity. Quantify impurities via ¹¹B NMR .
- Reaction Scale : Microwell plate vs. batch reactors may show divergent kinetics due to heat/mass transfer limitations. Use Design of Experiments (DoE) to isolate variables (e.g., temperature, stirring rate) .
Case Study : A study reporting low yields in cross-couplings might have used suboptimal base/ligand combinations. Re-evaluate using chelating ligands (e.g., SPhos) to stabilize Pd intermediates .
Basic: What are the optimal storage conditions for 3-Isopropylbenzylboronic acid?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent moisture absorption .
- Solubility : Dissolve in dry THF or DMSO for long-term stability; avoid protic solvents (e.g., MeOH) to minimize decomposition .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation .
Advanced: How to design experiments to assess the biological activity of 3-Isopropylbenzylboronic acid?
Answer:
- Target Identification : Screen against serine proteases (e.g., proteasome subunits) using fluorescence-based assays. Boronic acids inhibit enzymes via reversible covalent binding .
- Dose-Response : Use IC₅₀ curves with concentrations from 1 nM–100 µM. Include positive controls (e.g., Bortezomib) .
- Cytotoxicity : Test on human cell lines (e.g., HEK293) via MTT assay. Compare with non-cancerous cells to evaluate selectivity .
Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
